molecular formula C8H12O5 B2993530 Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid CAS No. 38859-10-8

Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid

Cat. No.: B2993530
CAS No.: 38859-10-8
M. Wt: 188.179
InChI Key: FAXWWNPNOMJCBJ-FPFOFBBKSA-N
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Description

Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid is a cyclohexane derivative with two carboxylic acid groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes a series of functional group transformations.

    Hydroxylation: Introduction of the hydroxyl group at the 5-position of the cyclohexane ring.

    Carboxylation: Introduction of carboxylic acid groups at the 1 and 3 positions through carboxylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the hydroxylation and carboxylation reactions.

    Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid groups can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism by which Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of metabolic or signaling pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3-dicarboxylic acid: Lacks the hydroxyl group at the 5-position.

    5-Hydroxycyclohexane-1-carboxylic acid: Contains only one carboxylic acid group.

    Cyclohexane-1,3,5-tricarboxylic acid: Contains an additional carboxylic acid group at the 5-position.

Properties

IUPAC Name

(1S,3R)-5-hydroxycyclohexane-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h4-6,9H,1-3H2,(H,10,11)(H,12,13)/t4-,5+,6?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXWWNPNOMJCBJ-XEAPYIEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C(=O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CC(C[C@H]1C(=O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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